N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a thiophene sulfonyl group and a 1,3,4-oxadiazole ring bearing an isoxazole moiety. The compound’s design integrates pharmacophoric elements common in kinase inhibitors and sulfonamide-based therapeutics, such as conformational rigidity and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5S2/c21-13(17-15-19-18-14(24-15)11-3-6-16-25-11)10-4-7-20(8-5-10)27(22,23)12-2-1-9-26-12/h1-3,6,9-10H,4-5,7-8H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOYWCUYUXIUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features multiple functional groups, including isoxazole, oxadiazole, thiophene, and piperidine, which are known to contribute to various pharmacological effects.
Structural Composition
The structural components of the compound include:
- Isoxazole Ring : Known for its role in enhancing biological activity.
- Oxadiazole Ring : Associated with antimicrobial and anticancer properties.
- Thiophene Group : Often linked to anti-inflammatory and analgesic effects.
- Piperidine Derivative : Contributes to the overall pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and isoxazoles are often evaluated for their antimicrobial properties. In studies involving similar compounds:
- Antibacterial Activity : Compounds with oxadiazole and isoxazole moieties have shown significant activity against various bacterial strains. For instance, derivatives have demonstrated IC50 values ranging from 0.045 µg/mL to 21.25 µM against Mycobacterium tuberculosis and other pathogenic bacteria .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| 3a | M. tuberculosis | 0.045 |
| 4a | M. tuberculosis | >50 |
| 5b | Salmonella typhi | Moderate |
Anti-inflammatory and Analgesic Effects
The presence of the thiophene group suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory pathways effectively .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or bacterial metabolism.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways associated with pain and inflammation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound:
- Synthesis of Isoxazole Derivatives : A study synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, showing promising antimicrobial activity against several strains .
- Anticancer Potential : Research on oxadiazole derivatives has highlighted their anticancer properties, with some compounds exhibiting significant cytotoxicity against cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a systematic comparison with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations: The target compound’s piperidine-4-carboxamide core contrasts with pyrrolidine analogs (e.g., ), which exhibit smaller ring sizes and distinct conformational flexibility. Piperidine’s six-membered ring may enhance steric tolerance in binding pockets compared to pyrrolidine’s five-membered structure. Oxadiazole vs. Thiadiazole: The oxadiazole ring in the target compound (vs.
Substituent Effects: The thiophene sulfonyl group is conserved in both the target compound and , suggesting a role in sulfonamide-mediated hydrogen bonding or solubility modulation. Isoxazole in the target compound (vs.
Functional Group Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
